molecular formula C6H9ClO3 B14596820 Methyl 4-chloro-2-methyl-4-oxobutanoate CAS No. 59700-83-3

Methyl 4-chloro-2-methyl-4-oxobutanoate

Cat. No.: B14596820
CAS No.: 59700-83-3
M. Wt: 164.59 g/mol
InChI Key: XUMTXUCNMLJENC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methyl-4-oxobutanoate can be synthesized through the reaction of monomethyl succinate with oxalyl chloride in the presence of methylene chloride and N,N-dimethylformamide. The reaction typically proceeds with high yield under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methyl-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-chloro-2-methyl-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methyl-4-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-4-oxobutanoate
  • Methyl 4-oxobutanoate
  • Methyl 4-chloro-3-oxo-butanoate

Uniqueness

Methyl 4-chloro-2-methyl-4-oxobutanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

59700-83-3

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 4-chloro-2-methyl-4-oxobutanoate

InChI

InChI=1S/C6H9ClO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3

InChI Key

XUMTXUCNMLJENC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)Cl)C(=O)OC

Origin of Product

United States

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